2H-Benzimidazol-2-one,4-ethyl-1,3-dihydro-(9CI)

描述

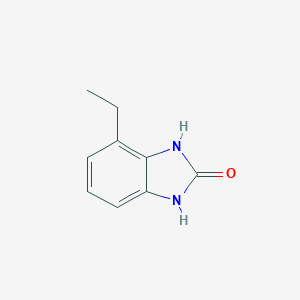

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazolone family. This compound is characterized by a benzimidazole ring fused with a carbonyl group and an ethyl substituent at the fourth position. Benzimidazolones are known for their diverse biological activities and are used as pharmacophores in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through various methods:

Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzene with carbonylating agents such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.

Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and C–O bond cleavage.

Synthesis from arylureas: Arylureas can be cyclized to form benzimidazolones under appropriate conditions.

Industrial Production Methods

Industrial production of 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonylating agents. These processes require precise control of temperature and pressure to ensure high yields and purity .

化学反应分析

Types of Reactions

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazolone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized benzimidazolones, reduced benzimidazolones, and substituted benzimidazolones with various functional groups .

科学研究应用

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. A study demonstrated that 2H-benzimidazol-2-one derivatives showed effectiveness against various bacterial strains, suggesting potential as antimicrobial agents in pharmaceutical formulations .

2. Anti-inflammatory Effects

Benzimidazole derivatives have been studied for their anti-inflammatory effects. In vitro studies have shown that compounds similar to 2H-benzimidazol-2-one can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory medications .

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. Specifically, certain modifications to the benzimidazole structure have been linked to increased cytotoxicity against cancer cell lines, indicating a promising direction for cancer therapeutics .

Agricultural Applications

1. Fungicidal Properties

The compound has been investigated for its fungicidal properties. Research has indicated that certain benzimidazole derivatives can effectively control phytopathogenic fungi, making them valuable in agricultural applications as fungicides .

2. Crop Protection Agents

Due to their ability to combat fungal infections in crops, benzimidazole compounds are being explored as crop protection agents. They can be integrated into formulations aimed at preventing crop loss due to fungal diseases, thus enhancing agricultural productivity .

Table 1: Summary of Biological Activities of 2H-Benzimidazol-2-one Derivatives

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | High | |

| Anti-inflammatory | Moderate | |

| Anticancer | High | |

| Fungicidal | Effective |

Table 2: Comparison of Benzimidazole Derivatives in Antifungal Activity

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted using various concentrations of 2H-benzimidazol-2-one against common bacterial strains like E. coli and S. aureus. The results indicated a dose-dependent inhibition of bacterial growth, with significant results observed at higher concentrations.

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the effectiveness of a fungicidal formulation containing benzimidazole derivatives on soybean crops affected by fungal pathogens. The treated plots showed a marked reduction in disease incidence compared to untreated controls, demonstrating the compound's potential as an agricultural fungicide.

作用机制

The mechanism of action of 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

相似化合物的比较

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds such as:

1,3-Dihydro-2H-benzimidazol-2-one: Lacks the ethyl substituent and has different biological activities.

4-Methyl-1,3-dihydro-2H-benzimidazol-2-one: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one: A structurally related compound with distinct pharmacological properties.

The uniqueness of 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one lies in its specific substitution pattern, which imparts unique chemical and biological properties .

生物活性

2H-Benzimidazol-2-one, 4-ethyl-1,3-dihydro-(9CI) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

- Molecular Formula : C9H11N3O

- Molecular Weight : 177.20 g/mol

- CAS Number : 223745-04-8

- IUPAC Name : 6-amino-3-ethyl-1H-benzimidazol-2-one

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2H-Benzimidazol-2-one derivatives. A notable study synthesized several analogs and tested them against various bacterial strains. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound | E. coli (Zone of Inhibition) | P. aeruginosa | S. aureus | S. pyogenes |

|---|---|---|---|---|

| 6a | 16 mm | 15 mm | 16 mm | 18 mm |

| 6b | 18 mm | 19 mm | 17 mm | 18 mm |

| 6c | 23 mm | 22 mm | 19 mm | 20 mm |

| 6d | 25 mm | 24 mm | 21 mm | 20 mm |

| 6e | 29 mm | 28 mm | 24 mm | 24 mm |

| 6f | 29 mm | 28 mm | 23 mm | 20 mm |

| 6g | 28 mm | 26 mm | 22 mm | 22 mm |

| Ciprofloxacin (Standard) | 28 mm | 26 mm | 21 mm | 22 mm |

The compounds were classified based on their zones of inhibition, with compounds like 6e and 6f demonstrating high activity (≥28 mm) against all tested strains .

The mechanism through which these benzimidazole derivatives exert their antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Specifically, they may inhibit key enzymes involved in cell wall biosynthesis or affect membrane integrity, leading to cell lysis .

Other Biological Activities

In addition to antibacterial properties, some studies have suggested potential anti-inflammatory and anticancer activities associated with benzimidazole derivatives. For instance, certain compounds have shown promise as histamine H3-receptor antagonists, which could be beneficial in treating conditions like allergies and neurological disorders .

Case Studies

-

Antibacterial Screening Study

A study conducted by Bonuga et al. synthesized several novel analogs of benzimidazole and assessed their antibacterial efficacy. The study found that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria, indicating a potential for developing new antibiotics in the face of rising antibiotic resistance . -

Mechanistic Insights

Research exploring the interaction between benzimidazole derivatives and bacterial targets revealed that these compounds could modulate ion channels and influence cellular signaling pathways, further contributing to their biological efficacy .

属性

IUPAC Name |

4-ethyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFMFTLBPPSUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628022 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102308-69-0 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。